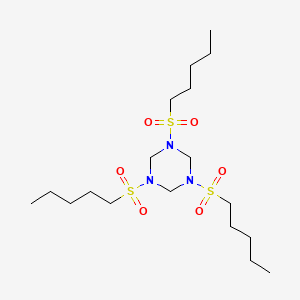
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazinanes. This compound is characterized by the presence of three pentylsulfonyl groups attached to a triazinane ring. Triazinanes are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane typically involves the reaction of triazinane with pentylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Triazinane+3Pentylsulfonyl chloride→this compound+3HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazinanes depending on the nucleophile used.
Scientific Research Applications
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong hydrogen bonds with biological molecules, leading to changes in their structure and function. Additionally, the triazinane ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- 1,3,5-Tris(phenylsulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(methylsulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(butylsulfonyl)-1,3,5-triazinane
Comparison: 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane is unique due to the presence of pentyl groups, which provide increased hydrophobicity compared to shorter alkyl chains. This property can enhance its solubility in organic solvents and its ability to interact with hydrophobic biological targets. Additionally, the longer alkyl chains may influence the compound’s reactivity and stability in various chemical reactions.
Properties
CAS No. |
56221-19-3 |
|---|---|
Molecular Formula |
C18H39N3O6S3 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
1,3,5-tris(pentylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3O6S3/c1-4-7-10-13-28(22,23)19-16-20(29(24,25)14-11-8-5-2)18-21(17-19)30(26,27)15-12-9-6-3/h4-18H2,1-3H3 |
InChI Key |
XUSLATRAPHDCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)N1CN(CN(C1)S(=O)(=O)CCCCC)S(=O)(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















